

BMS-687453: A Technical Guide for Lipid Metabolism Research

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Compound of Interest		
Compound Name:	BMS-687453	
Cat. No.:	B1667234	Get Quote

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Introduction

BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1] As a transcription factor, PPARα governs the expression of a suite of genes involved in fatty acid uptake, transport, and catabolism. The selective activation of PPARα by agonists like **BMS-687453** has been a focal point of research for the development of therapeutics targeting dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood. This technical guide provides an in-depth overview of **BMS-687453**, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.

Mechanism of Action: PPARα Activation

BMS-687453 exerts its effects on lipid metabolism by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.

The downstream effects of PPARα activation by **BMS-687453** include:

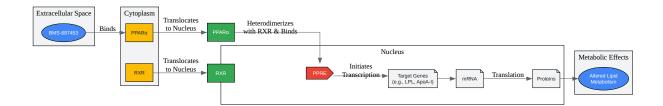




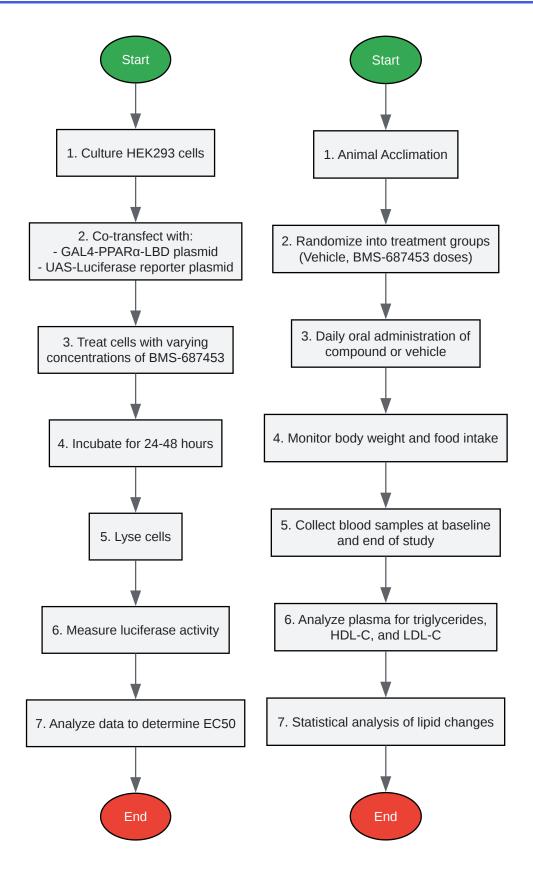


- Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, muscle, and heart.
- Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (LPL), which
 hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of
 apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
- Modulation of HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of High-Density Lipoprotein (HDL).









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References

- 1. apexbt.com [apexbt.com]
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